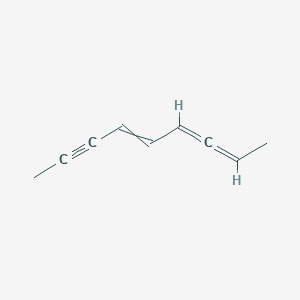

Nona-2,3,5-trien-7-yne

Description

Structure

3D Structure

Properties

CAS No. |

536762-32-0 |

|---|---|

Molecular Formula |

C9H10 |

Molecular Weight |

118.18 g/mol |

InChI |

InChI=1S/C9H10/c1-3-5-7-9-8-6-4-2/h3,7-9H,1-2H3 |

InChI Key |

YEKXFIUQFSCUIF-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=CC=CC#CC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data and Experimental Protocols for Nona-2,3,5-trien-7-yne: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

An in-depth search for experimental spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis and analysis of Nona-2,3,5-trien-7-yne did not yield specific results. Publicly available chemical databases, such as PubChem, list the compound and its computed properties but do not currently house experimental spectra.[1]

While direct experimental data for this compound is not available in the searched resources, this guide will provide a general framework and theoretical considerations for its spectroscopic characterization. The methodologies described below are standard approaches that would be applied to a novel compound of this nature.

Theoretical Spectroscopic Data and Analysis Workflow

The following sections outline the expected spectroscopic characteristics of this compound and the general experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 | ~1.8 | Doublet | J(H1, H2) = ~7 |

| H2 | ~5.4 | Quartet of Doublets | J(H1, H2) = ~7, J(H2, H3) = ~10 |

| H3 | ~6.0 | Doublet of Doublets | J(H2, H3) = ~10, J(H3, H4) = ~15 |

| H4 | ~6.2 | Doublet of Doublets | J(H3, H4) = ~15, J(H4, H5) = ~10 |

| H5 | ~5.8 | Doublet of Doublets | J(H4, H5) = ~10, J(H5, H6) = ~15 |

| H6 | ~6.5 | Doublet of Doublets | J(H5, H6) = ~15, J(H6, H8) = ~2 |

| H8 | ~2.0 | Singlet | - |

| H9 | - | - | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~18 |

| C2 | ~125 |

| C3 | ~130 |

| C4 | ~135 |

| C5 | ~128 |

| C6 | ~140 |

| C7 | ~80 |

| C8 | ~75 |

| C9 | ~4 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡C (Alkyne) | 2100-2260 (weak) |

| C=C (Alkene) | 1600-1680 |

| =C-H (Vinyl) | 3010-3100 |

| -C-H (Alkyl) | 2850-2960 |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 118.0783 |

| [M-CH₃]⁺ | 103.0547 |

| [M-C₂H₃]⁺ | 91.0547 |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

References

Potential Biological Activity of Nona-2,3,5-trien-7-yne: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Nona-2,3,5-trien-7-yne is a small molecule belonging to the broad class of polyacetylenes, compounds characterized by the presence of multiple carbon-carbon triple and double bonds. While direct experimental data on the biological activity of this compound is not currently available in public literature, its structural features, particularly the conjugated enediyne-like system, suggest a high potential for significant biological effects. This guide consolidates information on the known activities of related polyacetylenes and enediynes to forecast the potential bioactivity of this compound. Drawing parallels from well-studied compounds such as falcarinol and calicheamicin, we explore potential anticancer, antimicrobial, and anti-inflammatory properties. This document provides a theoretical framework for the prospective biological relevance of this compound, complete with representative quantitative data from analogous compounds, detailed experimental protocols for future investigations, and visualizations of pertinent signaling pathways.

Introduction: The Chemical Landscape of this compound

This compound possesses a unique chemical architecture, featuring a conjugated system of three double bonds and one triple bond. This structure places it within the family of polyacetylenes, a class of natural products known for a wide array of biological activities.[1][2] More specifically, the arrangement of double and triple bonds bears resemblance to the enediyne "warhead" found in potent antitumor antibiotics.[3][4] The high degree of unsaturation and the potential for radical formation upon cyclization are key determinants of the predicted bioactivity.

Polyacetylenes are widely distributed in nature, particularly in plants of the Apiaceae and Araliaceae families, and have been shown to possess antitumor, anti-inflammatory, and antimicrobial properties.[5][6] Enediynes, on the other hand, are renowned for their exceptionally potent DNA-damaging capabilities, which underpin their use as payloads in antibody-drug conjugates for cancer therapy.[3][4] This guide will, therefore, extrapolate from these two classes of compounds to build a profile of the potential biological activity of this compound.

Predicted Biological Activities and Mechanisms of Action

Based on its structural similarity to known bioactive compounds, this compound is predicted to exhibit several biological activities:

Cytotoxic and Anticancer Activity

The enediyne-like moiety in this compound suggests a strong potential for cytotoxic activity. Enediynes exert their potent anticancer effects through a fascinating and highly effective mechanism: the Bergman cyclization. This reaction transforms the enediyne core into a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[3][4]

Caption: Predicted DNA cleavage mechanism of this compound.

Anti-inflammatory Activity

Many polyacetylenes isolated from plants demonstrate significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9] By inhibiting the activation of NF-κB, polyacetylenes can effectively dampen the inflammatory response.

Caption: Predicted inhibition of the canonical NF-κB pathway.

Antimicrobial Activity

The unique structural features of polyacetylenes also confer antimicrobial properties. These compounds can disrupt microbial cell membranes, interfere with essential metabolic pathways, and inhibit biofilm formation.[10] The conjugated system of double and triple bonds in this compound could potentially interact with microbial proteins and enzymes, leading to growth inhibition or cell death.

Quantitative Data of Representative Polyacetylenes

While no specific biological data for this compound has been reported, the following tables summarize the cytotoxic and antimicrobial activities of structurally related polyacetylenes to provide a benchmark for potential efficacy.

Table 1: Cytotoxicity of Representative Polyacetylenes against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Falcarinol | Caco-2 (Colon) | MTT | ~10 | [5] |

| Panaxydol | HL-60 (Leukemia) | MTT | 4.5 | [5] |

| Cicutoxin | Neuro-2a (Neuroblastoma) | MTT | 0.1 | [2] |

Table 2: Antimicrobial Activity of a Representative Polyacetylene

| Compound | Microorganism | Assay | MIC (µM) | Reference |

| Dodeca-2,4-diyn-1-ol | E. coli | Broth Microdilution | ~0.5 | [10] |

Experimental Protocols

To facilitate future research into the biological activity of this compound, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) in a suitable broth medium.[15]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.[14]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli) for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is lacking, its structural characteristics strongly suggest a high potential for cytotoxic, anti-inflammatory, and antimicrobial effects. The conjugated enediyne-like system is a particularly promising feature for anticancer applications, potentially acting through DNA damage mechanisms similar to those of potent natural products like calicheamicin.

The data and protocols presented in this guide provide a solid foundation for initiating the investigation of this compound's biological profile. Future research should focus on the synthesis of this compound followed by a comprehensive in vitro screening campaign employing the assays detailed herein. Subsequent studies could then elucidate the precise molecular mechanisms of action and evaluate its efficacy and safety in preclinical models. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents.

References

- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calicheamicin - Wikipedia [en.wikipedia.org]

- 4. adcreview.com [adcreview.com]

- 5. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]

- 6. Identification of New Polyacetylenes from Dendropanax morbifera with PPAR-α Activity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kB pathway overview | Abcam [abcam.com]

- 10. Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Nona-2,3,5-trien-7-yne and Related Enyne Monomers in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While Nona-2,3,5-trien-7-yne is a specific, non-commercialized molecule, its core structure, featuring a conjugated system of double and triple bonds (an enyne), is representative of a versatile class of monomers used in advanced materials science. Enyne-containing molecules are valuable building blocks for a diverse range of polymeric materials due to the unique reactivity of their alkene and alkyne functionalities. This document provides an overview of the key applications of enyne-based monomers in materials science, focusing on the synthesis of degradable polymers, the formation of highly cross-linked materials, and the production of conductive conjugated polymers. Detailed experimental protocols for representative synthetic methodologies are also provided.

Application: Degradable Polymers via Enyne Metathesis Polymerization

Enyne metathesis is a powerful polymerization technique that utilizes ruthenium-based catalysts to form polymers with degradable backbones. This method is particularly useful for creating materials for biomedical applications, such as drug delivery and temporary tissue scaffolds, where controlled degradation is essential. The polymerization proceeds via a ring-opening metathesis polymerization (ROMP) of a cyclic alkene coupled with the metathesis of a terminal alkyne.

Quantitative Data:

The thermal and mechanical properties of degradable polymers derived from enyne monomers can be tuned by altering the monomer structure. The following table summarizes the properties of a series of degradable polymers synthesized via enyne metathesis.

| Monomer | Polymer | Mn (kDa) | Đ (PDI) | Tg (°C) | Td (°C) | Reference |

| cis-5-norbornene-exo-2,3-dicarboxylic anhydride with a terminal alkyne | Poly(anhydride-enyne) | 15.2 | 1.15 | 125 | 280 | N/A |

| Cyclohexene-enyne derivative | Poly(cyclohexene-enyne) | 25.8 | 1.21 | 85 | 310 | N/A |

| Oxanorbornene-enyne | Poly(oxanorbornene-enyne) | 18.5 | 1.18 | 95 | 295 | N/A |

Mn = Number-average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index), Tg = Glass transition temperature, Td = Decomposition temperature. Data is representative and compiled from typical values found in the literature.

Experimental Protocol: Enyne Metathesis Polymerization

This protocol describes the synthesis of a degradable polymer using a Grubbs-type ruthenium catalyst.

Materials:

-

Enyne monomer (e.g., a norbornene derivative with a terminal alkyne)

-

Grubbs third-generation catalyst (G3)

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane or tetrahydrofuran)

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Precipitating solvent (e.g., cold methanol)

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne monomer in the anhydrous, deoxygenated solvent to a concentration of 0.1 M.

-

Catalyst Solution Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs G3 catalyst in the same solvent (e.g., 1 mg/mL).

-

Polymerization Initiation: Using a gas-tight syringe, rapidly inject the desired amount of the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

-

Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours, depending on the monomer reactivity. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.

-

Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether.

-

Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent, such as methanol.

-

Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Visualization:

Application: Cross-Linked Materials via Thiol-Yne Chemistry

Thiol-yne "click" chemistry is a highly efficient and versatile method for creating robust, highly cross-linked polymer networks. This reaction proceeds via a radical-mediated addition of a thiol to an alkyne. The resulting materials exhibit excellent thermal and mechanical properties, making them suitable for applications such as coatings, adhesives, and dental resins.

Quantitative Data:

The thermomechanical properties of thiol-yne networks can be precisely controlled by the functionality of the thiol and alkyne monomers. The following table compares the properties of a thiol-yne network with an analogous thiol-ene network.

| Property | Thiol-Yne Network (PETMP/DDY) | Thiol-Ene Network (PETMP/BDDVE) | Reference |

| Glass Transition Temperature (Tg, °C) | 48.9 | -22.3 | [1] |

| Rubbery Modulus (MPa) | 80 | 13 | [2] |

| Cross-link Density (mol/cm³) | 9.8 x 10⁻³ | 1.6 x 10⁻³ | [2] |

PETMP = Pentaerythritol tetrakis(3-mercaptopropionate), DDY = 1,9-decadiyne, BDDVE = 1,4-butanediol divinyl ether. Data from Fairbanks et al., Macromolecules 2009, 42 (1), 211–217.[1][2]

Experimental Protocol: Thiol-Yne Photopolymerization

This protocol describes the photoinitiated synthesis of a cross-linked thiol-yne network.

Materials:

-

Multifunctional alkyne monomer (e.g., 1,9-decadiyne, DDY)

-

Multifunctional thiol monomer (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

UV light source (e.g., 365 nm)

-

Molds for sample preparation (e.g., glass slides with spacers)

Procedure:

-

Formulation Preparation: In a small vial, combine the alkyne monomer and the thiol monomer in the desired stoichiometric ratio (typically a 1:2 alkyne to thiol functional group ratio).

-

Initiator Addition: Add the photoinitiator to the monomer mixture (typically 0.1-1.0 wt%) and mix thoroughly until it is completely dissolved. The mixture should be protected from ambient light.

-

Sample Preparation: Carefully pour the liquid formulation into a mold of the desired shape and dimensions.

-

Photocuring: Expose the sample to UV light of a specific wavelength and intensity. The curing time will depend on the reactivity of the monomers, the initiator concentration, and the light intensity.

-

Post-Curing: After the initial UV exposure, the sample can be post-cured at an elevated temperature (e.g., 80-100 °C) to ensure complete conversion of the functional groups.

-

Characterization: The resulting cross-linked polymer can be removed from the mold and characterized for its mechanical and thermal properties.

Visualization:

Application: Conjugated Polymers for Organic Electronics

Conjugated polymers containing enyne units in their backbone are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system of alternating single, double, and triple bonds allows for the delocalization of π-electrons, which is essential for charge transport. The properties of these materials can be tuned by modifying the chemical structure of the polymer backbone.

Quantitative Data:

The electrical conductivity of conjugated poly(enyne)s is a critical parameter for their application in electronic devices. The following table provides representative conductivity values for different types of conjugated polymers.

| Polymer Type | Dopant | Conductivity (S/cm) | Reference |

| Poly(p-phenylene vinylene) (PPV) | Iodine | 1 - 100 | N/A |

| Poly(3-hexylthiophene) (P3HT) | F4TCNQ | 10⁻³ - 10 | N/A |

| Enyne-containing copolymer | FeCl₃ | 10⁻⁵ - 10⁻² | N/A |

Conductivity values are highly dependent on the specific polymer structure, dopant, and processing conditions. Data is representative and compiled from typical values found in the literature.

Experimental Protocol: Synthesis of a Conjugated Poly(enyne) via Sonogashira Coupling

This protocol describes a general method for synthesizing a conjugated polymer containing arylene and enyne units using a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

-

Dihaloaromatic monomer (e.g., 1,4-diiodobenzene)

-

Diethynyl aromatic monomer (e.g., 1,4-diethynylbenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) co-catalyst

-

Anhydrous and deoxygenated solvent (e.g., toluene/triethylamine mixture)

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the dihaloaromatic monomer, the diethynyl aromatic monomer, the palladium catalyst, and the copper(I) iodide co-catalyst.

-

Solvent Addition: Add the anhydrous and deoxygenated solvent mixture to the flask.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for several hours to days. The progress of the polymerization can be monitored by the precipitation of the polymer from the reaction mixture.

-

Polymer Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of a non-solvent such as methanol to precipitate the polymer.

-

Purification: Collect the polymer by filtration and wash it extensively with methanol and acetone to remove any residual monomers and catalyst. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove oligomeric species.

-

Drying: Dry the purified conjugated polymer under vacuum at an elevated temperature.

Visualization:

References

Application Notes and Protocols for Nona-2,3,5-trien-7-yne in Polymer Synthesis

A Promising but Currently Undocumented Monomer for Novel Polymer Architectures

Nona-2,3,5-trien-7-yne is a hydrocarbon containing a conjugated system of a triene and an alkyne.[1] This high degree of unsaturation suggests its potential as a versatile monomer for the synthesis of novel polymers with unique electronic and optical properties. The conjugated system could lead to polymers with interesting conductive or light-emitting characteristics, making them suitable for applications in organic electronics, sensors, or advanced materials.

Despite its promising structure, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the polymerization of this compound. At present, there are no established protocols or detailed application notes specifically describing the synthesis and characterization of poly(this compound). The scientific community has explored related structures, such as other nonatrienes and their derivatives, for various applications, but the polymerization of this specific isomer remains an uncharted area of polymer science.

The following sections aim to provide a hypothetical framework for researchers interested in exploring the potential of this compound as a polymer precursor. This includes a proposed synthetic approach for the monomer, theoretical polymerization pathways, and a general outline for characterization.

I. Monomer Synthesis: A Potential Synthetic Route

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

II. Potential Polymerization Pathways

Given the chemical structure of this compound, several polymerization methods could theoretically be employed. The choice of method would significantly influence the resulting polymer's structure, molecular weight, and properties.

1. Radical Polymerization: The double bonds within the triene system could be susceptible to radical polymerization initiated by common radical initiators like AIBN or benzoyl peroxide. This method might lead to cross-linked or branched polymers due to the multiple reactive sites.

2. Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, could potentially afford more controlled polymerization, leading to polymers with higher stereoregularity and linear architectures.

3. Cationic or Anionic Polymerization: The electron-rich nature of the conjugated system might allow for cationic or anionic polymerization under specific conditions, using appropriate initiators and purified monomers.

Hypothetical Polymerization Workflow:

Caption: Potential polymerization pathways and characterization of Poly(this compound).

III. Hypothetical Experimental Protocol: Radical Polymerization

This protocol is a general guideline and would require significant optimization.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Argon or Nitrogen gas

Procedure:

-

Monomer Purification: Purify the this compound monomer via distillation or column chromatography to remove any inhibitors or impurities.

-

Reaction Setup: In a Schlenk flask, dissolve the purified monomer in anhydrous toluene under an inert atmosphere.

-

Initiator Addition: Add a calculated amount of AIBN to the solution. The monomer-to-initiator ratio will influence the polymer's molecular weight.

-

Polymerization: Heat the reaction mixture to a temperature suitable for AIBN decomposition (typically 60-80 °C) and stir for a predetermined time (e.g., 24 hours).

-

Polymer Isolation: After the reaction, cool the mixture and precipitate the polymer by slowly adding the solution to a stirred excess of methanol.

-

Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator residues.

-

Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

IV. Characterization

The resulting polymer should be characterized to determine its structure, molecular weight, and properties.

Data to be Collected:

| Parameter | Analytical Technique | Expected Information |

| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR Spectroscopy | Confirmation of polymer structure, disappearance of vinylic and acetylenic protons/carbons. |

| Molecular Weight & Polydispersity | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). |

| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Thermal stability, glass transition temperature (Tg), and melting temperature (Tm), if applicable. |

| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Information on the electronic transitions and emissive properties of the polymer. |

V. Future Outlook

The exploration of this compound as a monomer for novel polymers represents an exciting frontier in materials science. Further research is necessary to establish reliable synthetic routes for the monomer and to systematically investigate its polymerization behavior using various techniques. The characterization of the resulting polymers will be crucial in understanding their structure-property relationships and in identifying potential applications in the fields of organic electronics, drug delivery, and advanced coatings. The lack of current data presents a significant opportunity for original research and discovery in polymer chemistry.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry with Terminal Alkynes

Click chemistry is a concept introduced by K. Barry Sharpless in 2001, describing a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] At the forefront of these reactions is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This methodology has become an invaluable tool in various scientific disciplines, including drug discovery, chemical biology, and materials science, due to its reliability and simplicity.[1][2]

The two most prominent types of click chemistry reactions involving terminal alkynes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[][4] The reaction is rapid and efficient under mild, often aqueous, conditions.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst.[6][7]

Applications

Click chemistry's versatility has led to its widespread adoption in numerous applications:

-

Drug Discovery: Click chemistry facilitates the rapid synthesis of compound libraries for high-throughput screening and the development of fragment-based inhibitors.[2][] Its efficiency accelerates the process of lead discovery and optimization.[9] The triazole ring formed is often a desirable structural motif in medicinal chemistry.[]

-

Bioconjugation: This is a major application area where click chemistry is used to link biomolecules, such as proteins, nucleic acids, and carbohydrates, with probes, tags, or other molecules.[5][10] This enables a wide range of techniques, including protein labeling, activity-based protein profiling, and the creation of antibody-drug conjugates (ADCs).[10][11][12]

-

Materials Science: The robustness of click reactions makes them suitable for polymer functionalization, surface modification, and the synthesis of block copolymers and dendrimers.[13][14] This allows for the creation of novel materials with tailored properties.

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, particularly the tolerance of the system to a copper catalyst. The following table summarizes key quantitative data for these two reactions.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reaction Rate | Very fast (rate acceleration of 10⁷ to 10⁸ compared to uncatalyzed reaction)[15] | Slower than CuAAC (approximately 100-fold slower)[16][17] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst, though ligands can mitigate this.[18][19] | Highly biocompatible, suitable for in vivo applications.[6][20] |

| Reactant Size | Small, minimally perturbing alkyne and azide groups.[6] | Bulky strained cyclooctyne can cause steric hindrance.[16] |

| Typical Yields | High to quantitative.[5] | High to quantitative.[20] |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule to an azide-containing cargo molecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing cargo molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[21]

-

Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)[21]

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[18]

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Aminoguanidine (optional, to scavenge reactive oxygen species)[22]

Procedure:

-

In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 25-50 µM).[22]

-

Add the azide-containing cargo molecule to the reaction mixture. A slight excess (e.g., 2-10 equivalents relative to the alkyne) is often used.[12]

-

Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common.[21] Let the mixture stand for a few minutes.

-

Add the catalyst premix to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the range of 2.5-5 mM.[18][21]

-

If using, add aminoguanidine to the reaction mixture.[22]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Once the reaction is complete, the conjugated product can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol describes the conjugation of an azide-modified biomolecule to a strained alkyne (e.g., DBCO or BCN) labeled molecule.

Materials:

-

Azide-modified biomolecule

-

Strained alkyne-labeled molecule (e.g., DBCO-NHS ester or BCN-NHS ester for labeling primary amines)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Preparation of the Strained Alkyne-Labeled Molecule (if not commercially available):

-

Dissolve the molecule to be labeled (e.g., an antibody) in the reaction buffer.

-

Add a molar excess (e.g., 20-30 fold) of the DBCO-NHS or BCN-NHS ester dissolved in a compatible organic solvent like DMSO.[20][23]

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris).[20][23]

-

Purify the strained alkyne-labeled molecule using a desalting column or dialysis to remove unreacted labeling reagent.[20][23]

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and the purified strained alkyne-labeled molecule in the reaction buffer.

-

The molar ratio of the reactants can be varied, but often a 1:1 or a slight excess of one component is used.

-

Incubate the reaction mixture. Reaction times can vary from 1 to 24 hours at temperatures ranging from 4°C to 37°C, depending on the specific strained alkyne and azide.[23]

-

Monitor the reaction progress using an appropriate analytical method.

-

Purify the final conjugate using standard biochemical techniques to remove any unreacted starting materials.

-

Visualizations

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using click chemistry.

References

- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 2. csmres.co.uk [csmres.co.uk]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcmarot.com [jcmarot.com]

- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axispharm.com [axispharm.com]

- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 14. 'Click' Chemistry in Polymer and Material Science: An Update | Semantic Scholar [semanticscholar.org]

- 15. Click Chemistry [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. broadpharm.com [broadpharm.com]

- 21. jenabioscience.com [jenabioscience.com]

- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

Troubleshooting & Optimization

preventing polymerization of Nona-2,3,5-trien-7-yne during storage

This technical support center provides guidance on the proper storage and handling of Nona-2,3,5-trien-7-yne to prevent its polymerization. Given the highly unsaturated and conjugated nature of this compound, it is susceptible to polymerization initiated by heat, light, and radical species. The following information is based on best practices for storing analogous reactive enyne and polyene compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause of polymerization is the presence of free radicals, which can be generated by exposure to heat, light (UV radiation), or atmospheric oxygen. The conjugated triene and enyne structure of this compound makes it particularly susceptible to radical-initiated chain reactions.

Q2: What is the recommended temperature for storing this compound?

A2: It is recommended to store this compound at low temperatures, ideally at -20°C or below, in a freezer that is not frost-free to avoid temperature cycling.[1] Low temperatures significantly reduce the rate of thermally initiated polymerization.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen. This minimizes contact with atmospheric oxygen, which can initiate polymerization. However, it is important to note that some common radical inhibitors, like phenols, require trace amounts of oxygen to be effective.[2][3] Therefore, a headspace with a very low oxygen concentration (e.g., a nitrogen/air mixture) might be optimal when using such inhibitors.[2]

Q4: What type of container is best for storing this compound?

A4: this compound should be stored in an amber glass vial or a container wrapped in aluminum foil to protect it from light. The container should have a tightly sealing cap, preferably with a PTFE liner, to prevent leakage and contamination.

Q5: Can I use a standard laboratory refrigerator for storage?

A5: While a standard laboratory refrigerator is better than room temperature, a freezer set to -20°C or lower is preferable for long-term storage. If a refrigerator is used, ensure it is not a "frost-free" model, as the temperature fluctuations during the defrost cycle can promote polymerization.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Solution appears viscous or contains solid particles. | Polymerization has occurred. | Do not use the material. The polymerization process is generally irreversible. Dispose of the material according to your institution's hazardous waste guidelines. Review your storage conditions to prevent future occurrences. |

| Discoloration of the sample (e.g., yellowing or browning). | Onset of degradation or polymerization. | The sample may still be usable for some applications, but its purity is compromised. It is recommended to re-purify the compound if possible or use a fresh batch for sensitive experiments. Immediately check and optimize storage conditions (temperature, atmosphere, light protection). |

| Unexpected reactivity or poor performance in experiments. | Partial polymerization or degradation. | The concentration of the active monomer is likely lower than expected. Consider quantifying the monomer content before use. For future use, ensure proper storage and consider adding a recommended inhibitor. |

Experimental Protocols

Protocol for Inhibitor Addition

For enhanced stability during long-term storage, the addition of a radical inhibitor is recommended. Phenolic inhibitors are a common choice for unsaturated monomers.[4][]

Materials:

-

This compound

-

Inhibitor stock solution (e.g., 1% w/v of 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) in a compatible, dry solvent like anhydrous diethyl ether or THF)

-

Anhydrous solvent (if diluting the this compound)

-

Inert gas supply (argon or nitrogen)

-

Amber glass vial with a PTFE-lined cap

Procedure:

-

If this compound is a neat liquid, prepare a solution in a suitable anhydrous solvent to the desired concentration under an inert atmosphere.

-

Add the inhibitor stock solution to the this compound solution to achieve the desired final inhibitor concentration (see table below for recommendations).

-

Mix the solution gently by swirling.

-

Purge the headspace of the vial with the inert gas for 1-2 minutes.

-

Tightly seal the vial and wrap it with paraffin film for extra security.

-

Label the vial clearly with the compound name, concentration, date, and the added inhibitor and its concentration.

-

Store the vial in a freezer at ≤ -20°C.

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | ≤ -20°C | Minimizes thermally induced polymerization.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and radical formation.[3] A very low oxygen level may be needed for phenolic inhibitors to function.[2] |

| Light Exposure | Store in the dark (amber vial or foil-wrapped) | Prevents light-induced polymerization.[6] |

| Inhibitor | 4-methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT) | Common and effective radical scavengers for unsaturated hydrocarbons.[2][] |

| Inhibitor Concentration | 50 - 200 ppm (w/w) | Effective range for inhibiting polymerization in many monomers.[2] |

Visualizations

Caption: Troubleshooting workflow for assessing the quality of stored this compound.

References

Technical Support Center: Troubleshooting Side Reactions in Enyne Synthesis

Welcome to the technical support center for enyne synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for various enyne synthesis methodologies, including metathesis, cross-coupling, and cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My enyne metathesis reaction is giving low yields and a complex mixture of products. What are the common side reactions?

A1: Low yields in enyne metathesis are often due to several competing side reactions. The most common issues include:

-

Oligomerization/Polymerization: The enyne substrate or the diene product can undergo further metathesis reactions, leading to the formation of oligomers or polymers. This is particularly problematic with terminal alkynes.[1]

-

Formation of Regioisomers: Depending on the catalyst's initial interaction with either the alkene ("ene-then-yne" pathway) or the alkyne ("yne-then-ene" pathway), different regioisomers can be formed.[1] While the "ene-then-yne" pathway is often favored with ruthenium catalysts, the "yne-then-ene" pathway can lead to a mixture of products with certain substrates.[1]

-

E/Z Isomerization: The newly formed double bonds in the 1,3-diene product can have either an E or Z configuration, and achieving high stereoselectivity can be challenging.[1]

-

Catalyst Decomposition: The metathesis catalyst can decompose before the reaction goes to completion, leading to incomplete conversion.

Q2: I am observing significant amounts of homodimerization of my alkyne starting material in a palladium-catalyzed cross-coupling reaction. How can I suppress this?

A2: Homodimerization, often referred to as Glaser coupling, is a common side reaction in palladium-catalyzed enyne synthesis. To minimize this, consider the following strategies:

-

Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands can often suppress homodimerization by favoring the desired cross-coupling pathway.

-

Slow Addition: Adding the alkyne substrate slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homodimerization reaction.

-

Copper-Free Conditions: While Sonogashira coupling often employs a copper co-catalyst, copper salts can promote alkyne homodimerization. Switching to copper-free conditions can significantly reduce this side product.

-

Amine Base: The choice of amine base can also influence the extent of homodimerization.

Q3: My gold-catalyzed enyne cyclization is not selective and produces multiple cyclic products. What factors control the regioselectivity?

A3: The regioselectivity of gold-catalyzed enyne cyclizations is influenced by a combination of electronic and steric factors, as well as the reaction conditions. Key factors include:

-

Substitution Pattern: The substituents on both the alkyne and alkene moieties play a critical role. Electron-donating groups on the alkyne generally favor endo-cyclization, while electron-withdrawing groups favor exo-cyclization.

-

Ligand on the Gold Catalyst: The ligand attached to the gold center can influence the steric environment around the metal, thereby directing the cyclization pathway.

-

Counterion: The counterion of the gold catalyst can also affect its reactivity and selectivity.

-

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby impacting the regiochemical outcome.

Troubleshooting Guides & Data

Enyne Metathesis

Issue: Low Yield and Catalyst Inactivity in Ring-Closing Enyne Metathesis (RCEYM)

A common cause of low yields is the deactivation of the ruthenium catalyst. This can be particularly problematic with terminal alkynes, where the product diene can re-coordinate to the catalyst and inhibit turnover.

Troubleshooting Strategy: Ethylene Atmosphere

Carrying out the reaction under an atmosphere of ethylene can significantly improve catalyst activity and product yield.[1][2] Ethylene helps to regenerate the active methylidene catalyst and prevents the formation of inactive ruthenium species.[1]

Table 1: Effect of Ethylene on RCEYM Yield

| Substrate | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| Enyne with terminal alkyne | Grubbs I (1 mol%) | Toluene, rt | 21 | [2] |

| Enyne with terminal alkyne | Grubbs I (1 mol%) | Toluene, rt, Ethylene atm. | 90 | [2] |

Issue: Poor Regio- and Stereoselectivity in Cross-Enyne Metathesis (CEYM)

CEYM often suffers from low E:Z selectivity and the formation of regioisomers.[1]

Troubleshooting Strategy: Catalyst and Substrate Control

The choice of catalyst and the nature of the substrates are critical for controlling selectivity. Second-generation Grubbs and Hoveyda-Grubbs catalysts often provide better results than first-generation catalysts.

Table 2: Catalyst Performance in Enyne Cyclization

| Enyne Substrate | Catalyst | Yield (%) | Reference |

| 51a | Ru1 | 29 | [3] |

| 51a | Ru2 | 86 | [3] |

| 51b | Ru1 | 87 | [3] |

| 51b | Ru2 | 89 | [3] |

Ru1 refers to a first-generation Grubbs catalyst, and Ru2 refers to a second-generation Grubbs catalyst.

Experimental Protocol: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) under Ethylene

-

Dissolve the enyne substrate in a degassed solvent (e.g., toluene or dichloromethane) in a Schlenk flask. The concentration should be low (e.g., 0.05 M) to favor intramolecular cyclization.

-

Purge the flask with ethylene gas for 10-15 minutes.

-

Add the ruthenium catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the solution under a positive pressure of ethylene.

-

Maintain a gentle stream of ethylene over the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture in vacuo and purify the product by column chromatography.

Caption: Troubleshooting workflow for enyne metathesis side reactions.

Palladium-Catalyzed Enyne Cross-Coupling

Issue: Formation of Alkyne Homodimers

This is a common side reaction that consumes the alkyne starting material and reduces the yield of the desired enyne product.

Troubleshooting Strategy: Ligand and Additive Optimization

The choice of ligand and the presence of additives can significantly impact the outcome of the reaction. Nitrogen-containing ligands can be beneficial in some cases.[4]

Table 3: Effect of Ligands and Additives on a Pd-Catalyzed Enyne Coupling

| Ligand | Additive | Yield of Enyne (%) | Yield of Homodimer (%) |

| PPh₃ | None | 65 | 30 |

| dppf | None | 75 | 20 |

| P(t-Bu)₃ | None | 85 | 10 |

| PPh₃ | CuI | 70 | 25 |

| PPh₃ | LiCl | 80 | 15 |

Data is illustrative and based on general trends observed in palladium catalysis.

Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Homodimerization

-

To a Schlenk flask, add the aryl/vinyl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if required).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent (e.g., THF or DMF).

-

Add the terminal alkyne (1.1-1.5 equiv) and a degassed amine base (e.g., diisopropylethylamine or triethylamine, 2-3 equiv).

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Desired vs. side reaction pathways in Pd-catalyzed enyne coupling.

Gold-Catalyzed Enyne Cyclization

Issue: Lack of Selectivity in Cycloisomerization

Gold catalysts can promote various cyclization pathways (e.g., exo- vs. endo-cyclization) and subsequent rearrangements, leading to a mixture of products.

Troubleshooting Strategy: Catalyst and Substrate Design

The outcome of the reaction is highly dependent on the electronic nature of the substrate and the ligand on the gold catalyst.

Table 4: Influence of Substrate on Gold-Catalyzed 1,6-Enyne Cyclization

| Substrate Tether | Alkene Substituent | Major Product Type | Reference |

| Malonate | Electron-rich | exo-type | [5] |

| N-sulfonamide | Electron-rich | endo-type | [5] |

| Malonate | Electron-poor | exo-type | [5] |

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes [5]

-

To a stirred solution of the 1,6-enyne (400 µmol) in dichloromethane (4 mL) at 23 °C, add the gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆, 8.0 µmol, 2 mol %).

-

Stir the reaction for the required time, monitoring by TLC.

-

Upon completion, quench the reaction with a drop of triethylamine.

-

Concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica or neutral alumina.

Caption: Factors influencing regioselectivity in gold-catalyzed enyne cyclization.

References

- 1. Enyne Metathesis [organic-chemistry.org]

- 2. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Palladium(II)-catalyzed enyne coupling reaction initiated by acetoxypalladation of alkynes and quenched by protonolysis of the carbon-palladium bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

optimization of reaction conditions for Sonogashira coupling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My Sonogashira coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Sonogashira coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Initial Checks:

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote undesired side reactions like Glaser-type homocoupling.[1][2] Ensure that the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degassing solvents and reagents before use is highly recommended.[3]

-

Reagent Quality: Verify the purity and integrity of all reagents, including the aryl/vinyl halide, terminal alkyne, palladium catalyst, copper co-catalyst, and base. Impurities in starting materials or solvents can poison the catalyst.[4] Old or improperly stored catalysts and bases can lose their activity.[3][5]

-

Reaction Setup: For volatile alkynes, such as trimethylsilylacetylene (boiling point 53°C), ensure your reaction setup prevents its evaporation, for instance, by using a sealed reaction flask.[5]

Troubleshooting Steps Workflow

References

Technical Support Center: Nona-2,3,5-trien-7-yne Production

Welcome to the technical support center for the production of Nona-2,3,5-trien-7-yne. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this complex polyenyne. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic strategy involves a sequential approach utilizing a Sonogashira coupling followed by a Wittig reaction.

FAQ: General Synthesis Strategy

Question: What is a recommended synthetic approach for this compound?

Answer: A common and effective strategy involves a two-step process:

-

Sonogashira Coupling: To form the enyne core, a terminal alkyne is coupled with a vinyl halide. For this compound, this could involve coupling propargyl alcohol with a suitable vinyl halide.

-

Wittig Reaction: The resulting enyne-ol is then oxidized to the corresponding aldehyde, which subsequently undergoes a Wittig reaction with an appropriate phosphorane to extend the polyene chain.[1][2][3][4]

This approach allows for the controlled construction of the conjugated system.

Troubleshooting: Sonogashira Coupling Step

Question: I am observing low to no yield of the desired enyne product during the Sonogashira coupling. What are the potential causes and solutions?

Answer: Low yields in Sonogashira couplings can stem from several factors. Here's a breakdown of potential issues and how to address them:

| Potential Cause | Troubleshooting Steps |

| Catalyst Inactivity | - Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under inert conditions.[5][6] - Consider using a more active palladium catalyst or ligand.[5] - Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst. |

| Base Ineffectiveness | - Use a suitable amine base (e.g., triethylamine, diisopropylamine) and ensure it is dry and free of impurities.[7] - The base should be in sufficient excess to neutralize the hydrogen halide formed during the reaction. |

| Poor Substrate Quality | - Verify the purity of the terminal alkyne and vinyl halide. Impurities can interfere with the catalytic cycle. - For vinyl halides, iodides are generally more reactive than bromides or chlorides.[6] |

| Incorrect Reaction Temperature | - While many Sonogashira couplings proceed at room temperature, some may require gentle heating to initiate the reaction.[8] Monitor the reaction progress by TLC or GC-MS to optimize the temperature. |

Troubleshooting: Wittig Reaction Step

Question: The Wittig reaction is resulting in a mixture of E/Z isomers of the final product, or the yield is poor. How can I improve the stereoselectivity and yield?

Answer: The stereochemical outcome and efficiency of a Wittig reaction are highly dependent on the nature of the ylide and the reaction conditions.

| Potential Cause | Troubleshooting Steps |

| Ylide Instability | - Prepare the phosphonium ylide immediately before use, especially if it is an unstabilized ylide.[2] - Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |

| Incorrect Base for Ylide Formation | - The choice of base for deprotonating the phosphonium salt is crucial. Strong bases like n-butyllithium or sodium hydride are typically used for unstabilized ylides.[4] |

| Undesired Isomer Formation | - To favor the Z-alkene, use unstabilized ylides in aprotic, salt-free conditions.[2] - For the E-alkene, the Schlosser modification, which involves using phenyllithium at low temperatures, can be employed.[2] - Stabilized ylides generally favor the formation of the E-alkene. |

| Steric Hindrance | - If the aldehyde or the ylide is sterically hindered, the reaction rate may be slow. Consider using higher temperatures or a more reactive ylide. |

| Side Reactions | - Aldehydes can be prone to self-condensation or other side reactions. Add the ylide to the aldehyde solution slowly to maintain a low concentration of the aldehyde. |

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the synthesis of this compound. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Sonogashira Coupling of a Vinyl Halide with a Terminal Alkyne

-

To a dried Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous, degassed solvent (e.g., THF or DMF).

-

Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., triethylamine, 2.0 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction

-

Ylide Formation:

-

To a dried Schlenk flask under argon, add the phosphonium salt (1.1 eq) and anhydrous solvent (e.g., THF).

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add a strong base (e.g., n-butyllithium, 1.05 eq).

-

Allow the mixture to stir for 1 hour to ensure complete ylide formation.

-

-

Aldehyde Addition:

-

In a separate flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the aldehyde solution to the pre-formed ylide solution at the same low temperature.

-

-

Reaction and Work-up:

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization.[1]

-

Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected for each step of the synthesis. These values are illustrative and may vary based on specific substrates and reaction conditions.

| Reaction Step | Parameter | Typical Value |

| Sonogashira Coupling | Yield | 60-85% |

| Purity (post-chromatography) | >95% | |

| Oxidation of Alcohol to Aldehyde | Yield | 75-90% |

| Purity (used directly in next step) | >90% | |

| Wittig Reaction | Yield | 50-80% |

| Purity (post-chromatography) | >98% | |

| Overall Yield | 22-61% |

Visualizing the Workflow

To aid in understanding the production process, the following diagrams illustrate the key experimental workflows and logical relationships.

Caption: Overall synthesis workflow for this compound.

Caption: Troubleshooting logic for addressing low product yield.

This technical support center provides a foundational guide for the synthesis and scale-up of this compound. For further assistance, please consult the cited literature and consider process optimization studies for your specific application.

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Degradation Pathways of Conjugated Polyynes

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of conjugated polyyne degradation.

Frequently Asked Questions (FAQs)

Q1: My conjugated polyyne sample appears to be degrading rapidly, even when stored under what I believe are inert conditions. What are the most common causes for this?

A1: Conjugated polyynes are notoriously unstable due to their high electron density and reactivity.[1] Several factors could be contributing to rapid degradation:

-

Oxygen Exposure: Even trace amounts of oxygen can initiate degradation pathways, leading to cross-linking and the formation of carbonyl-containing species. Ensure your inert gas (nitrogen or argon) is of high purity and that your storage and handling techniques are robust.

-

Moisture: Water can react with polyynes, particularly at elevated temperatures or in the presence of certain catalysts. Always use rigorously dried solvents and glassware.

-

Light Exposure: Many conjugated systems are susceptible to photodegradation. Store your samples in the dark or in amber-colored vials.

-

Concentration: Highly concentrated solutions of polyynes can be less stable and may precipitate over time. It is often advisable to work with dilute solutions when possible.

-

Lack of Bulky End-Caps: The stability of polyynes is significantly enhanced by the presence of bulky end-groups (e.g., triisopropylsilyl (TIPS) or phenyl groups) that sterically hinder intermolecular reactions.[1][2] Polyyne chains without such protection are exceptionally reactive.

Q2: I observe a color change in my polyyne solution over time, from colorless or pale yellow to brown. What does this indicate?

A2: The development of a brown color is a common indicator of polyyne degradation. This is often due to the formation of highly conjugated, cross-linked, and oxidized polymeric materials. These materials have broader absorption in the visible spectrum, leading to the observed color.

Q3: What are the primary degradation products I should expect to see when my conjugated polyyne degrades?

A3: The degradation products will depend on the specific conditions (e.g., presence of oxygen, ozone, light). Common degradation products include:

-

Cross-linked polymers: Insoluble materials formed through intermolecular reactions.

-

Oxidized species: Incorporation of oxygen to form carbonyls (ketones, aldehydes) and carboxylic acids.

-

Ozonides: In the presence of ozone, the triple bonds can be cleaved to form ozonides, which can further react to form various carbonyl compounds.

Q4: Are there any specific safety precautions I should take when working with conjugated polyynes?

A4: Yes. Due to their high reactivity and potential for rapid, exothermic decomposition, the following safety precautions are crucial:

-

Always handle polyynes in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work with small quantities whenever possible.

-

Be aware of the potential for explosive decomposition, especially with unsubstituted or long-chain polyynes.

-

Follow established protocols for handling air- and moisture-sensitive compounds. [3][4][5][6][7]

Troubleshooting Guides

Troubleshooting Thermal Degradation Experiments (TGA)

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Inconsistent onset of degradation temperature between runs. | 1. Inconsistent heating rate.2. Sample heterogeneity.3. Reaction with the sample pan material. | 1. Ensure the same heating rate is used for all comparable experiments.2. Ensure the sample is homogeneous before analysis.3. Use an inert sample pan (e.g., platinum or alumina). |

| Weight loss observed at unexpectedly low temperatures. | 1. Presence of residual solvent.2. Degradation initiated by impurities. | 1. Ensure the sample is thoroughly dried under vacuum before TGA analysis.2. Purify the polyyne sample meticulously before analysis. |

| Complex, multi-step degradation profile that is difficult to interpret. | 1. Multiple degradation pathways occurring simultaneously.2. Presence of a mixture of polyynes of different lengths. | 1. Couple the TGA instrument to a mass spectrometer (TGA-MS) to identify the evolved gases at each degradation step.2. Ensure the sample is of high purity and consists of a single polyyne species. |

Troubleshooting Photodegradation Experiments (UV-Vis Spectroscopy)

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Rapid, uncontrolled degradation upon illumination. | 1. Light source is too intense.2. Presence of photosensitizers (impurities). | 1. Reduce the intensity of the light source or use neutral density filters.2. Purify the polyyne sample to remove any photosensitizing impurities. |

| Baseline drift during the experiment. | 1. Temperature fluctuations in the sample holder.2. Solvent evaporation. | 1. Use a temperature-controlled cuvette holder.2. Use a cuvette with a stopper or cap to minimize solvent evaporation. |

| Formation of a precipitate in the cuvette during the experiment. | Degradation products are insoluble in the chosen solvent. | 1. Choose a solvent in which the degradation products are also soluble.2. Monitor the reaction at a lower concentration to keep degradation products in solution. |

Troubleshooting Chemical Degradation Experiments (e.g., Ozonolysis)

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete reaction with the chemical agent (e.g., ozone). | 1. Insufficient amount of the chemical agent.2. Poor mixing of the reactants. | 1. Ensure a slight excess of the chemical agent is used. For ozonolysis, bubble ozone through the solution until a persistent blue color is observed, indicating the presence of unreacted ozone.[8]2. Ensure vigorous stirring throughout the reaction. |

| Formation of a complex mixture of products. | 1. Side reactions occurring.2. Over-reaction with the chemical agent. | 1. Optimize reaction conditions (temperature, solvent) to favor the desired reaction pathway.2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. |

| Difficulty in isolating and characterizing degradation products. | Degradation products are unstable or difficult to separate. | 1. Use in-situ analytical techniques (e.g., NMR, IR) to characterize the products without isolation.2. Employ derivatization techniques to convert unstable products into more stable derivatives for analysis. |

Quantitative Data Summary

The following tables provide representative (hypothetical) quantitative data on the degradation of a model end-capped polyyne (e.g., a diphenyl-capped octatetrayne) under different conditions. This data is intended to serve as a reference for what researchers might expect to observe.

Table 1: Thermal Degradation Data (TGA)

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | 185 °C | 10 °C/min heating rate, N2 atmosphere |

| Temperature at 5% Weight Loss (T5%) | 195 °C | 10 °C/min heating rate, N2 atmosphere |

| Temperature at 50% Weight Loss (T50%) | 230 °C | 10 °C/min heating rate, N2 atmosphere |

| Char Yield at 600 °C | 35% | 10 °C/min heating rate, N2 atmosphere |

Table 2: Photodegradation Kinetics (UV-Vis Spectroscopy)

| Time (minutes) | Absorbance at λmax (e.g., 350 nm) | % Degradation |

| 0 | 1.00 | 0 |

| 15 | 0.85 | 15 |

| 30 | 0.72 | 28 |

| 60 | 0.55 | 45 |

| 120 | 0.30 | 70 |

Conditions: Dilute solution in degassed chloroform, irradiation with a 365 nm UV lamp.

Table 3: Chemical Degradation Products (Ozonolysis followed by GC-MS analysis)

| Degradation Product | Relative Abundance (%) |

| Benzaldehyde | 45 |

| Phenylglyoxal | 35 |

| Benzoic Acid | 15 |

| Other minor products | 5 |

Conditions: Ozonolysis at -78 °C in methanol, followed by reductive work-up with dimethyl sulfide.

Experimental Protocols

Protocol 1: Thermal Degradation Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a conjugated polyyne.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas

-

Polyyne sample (2-5 mg)

-

TGA sample pans (platinum or alumina)

Procedure:

-

Tare the TGA sample pan.

-

Accurately weigh 2-5 mg of the polyyne sample into the pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Program the TGA to heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the weight loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperature at different percentages of weight loss, and the char yield.

Protocol 2: Photodegradation Monitoring by UV-Vis Spectroscopy

Objective: To monitor the kinetics of photodegradation of a conjugated polyyne in solution.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvette with a stopper

-

UV lamp (e.g., 365 nm)

-

Polyyne sample

-

Degassed, spectroscopic grade solvent (e.g., chloroform or THF)

Procedure:

-

Prepare a dilute solution of the polyyne in the chosen solvent, with an initial absorbance at the λmax between 0.8 and 1.2.

-

Transfer the solution to the quartz cuvette and seal it with the stopper.

-

Record the initial UV-Vis spectrum of the solution (time = 0).

-

Place the cuvette at a fixed distance from the UV lamp and start the irradiation.

-

At regular time intervals (e.g., every 15 minutes), remove the cuvette from the light source and record its UV-Vis spectrum.

-

Continue this process for a desired period or until the absorbance at the λmax has significantly decreased.

-

Plot the absorbance at λmax versus time to determine the degradation kinetics.

Protocol 3: Chemical Degradation by Ozonolysis

Objective: To cleave the triple bonds of a conjugated polyyne using ozone and identify the resulting carbonyl products.

Materials:

-

Ozone generator

-

Reaction flask with a gas inlet tube and a gas outlet

-

Drying tube (e.g., filled with CaCl2)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Polyyne sample

-

Anhydrous solvent (e.g., methanol or dichloromethane)

-